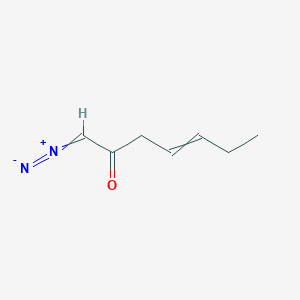![molecular formula C24H24N2S2 B12544172 2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline CAS No. 144432-75-7](/img/structure/B12544172.png)
2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline is a complex organic compound characterized by the presence of quinoline rings connected through a sulfur-containing ethane bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline typically involves the reaction of quinoline derivatives with ethane-1,2-dithiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The quinoline rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline rings .
Aplicaciones Científicas De Investigación
2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism by which 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline exerts its effects involves its interaction with molecular targets through its quinoline rings and sulfur-containing bridge. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]bis(pyridine N-oxide)
- 2,2’-[Ethane-1,2-diylbis(iminoethane-1,1-diyl)]diphenol
- 2,2’-[Ethane-1,2-diylbis(oxy)]bis(ethane-2,1-diyl)bis(3,5-dinitrobenzoate)
Uniqueness
What sets 2,2’-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline apart from similar compounds is its specific structural arrangement, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological or chemical systems .
Propiedades
Número CAS |
144432-75-7 |
|---|---|
Fórmula molecular |
C24H24N2S2 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
2-[2-[2-(2-quinolin-2-ylethylsulfanyl)ethylsulfanyl]ethyl]quinoline |
InChI |
InChI=1S/C24H24N2S2/c1-3-7-23-19(5-1)9-11-21(25-23)13-15-27-17-18-28-16-14-22-12-10-20-6-2-4-8-24(20)26-22/h1-12H,13-18H2 |
Clave InChI |
XWUBVAAMIROTQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)CCSCCSCCC3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



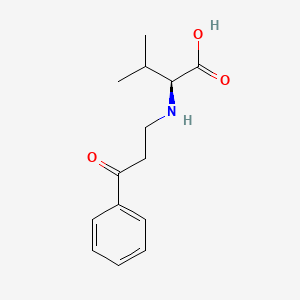
![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)

![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

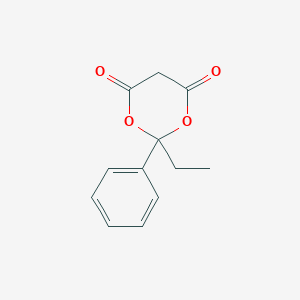
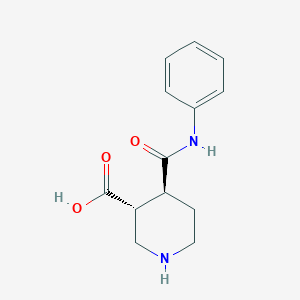
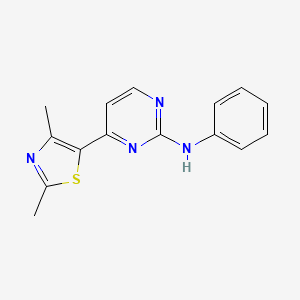
![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
